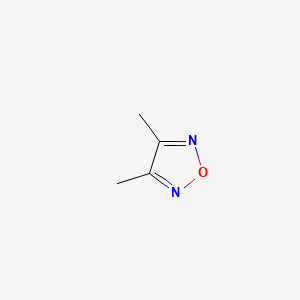

3,4-Dimethyl-1,2,5-oxadiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dimethyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(2)6-7-5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJSZGJVBAWEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198012 | |

| Record name | Furazan, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4975-21-7 | |

| Record name | Furazan, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylfurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylfurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furazan, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylfurazan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EMR4VSW8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3,4 Dimethyl 1,2,5 Oxadiazole and Its Derivatives

Ring-Closure Approaches for 1,2,5-Oxadiazole Core Synthesis

The formation of the 1,2,5-oxadiazole ring is the cornerstone of synthesizing 3,4-dimethyl-1,2,5-oxadiazole and its analogs. Various ring-closure strategies have been established, starting from acyclic precursors.

Oxidation of Substituted Furazans (1,2,5-Oxadiazoles) to Functionalized Derivatives

While the primary focus is often on constructing the furazan (B8792606) ring, the functionalization of a pre-existing this compound core through oxidation presents a viable strategy for introducing new functionalities. The inherent stability of the 1,2,5-oxadiazole ring allows for a range of substituent manipulations. thieme-connect.de For instance, the methyl groups on the this compound ring can be susceptible to oxidation under specific conditions, leading to the formation of carboxylic acids, aldehydes, or hydroxylated derivatives. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation and prevent ring cleavage.

Cyclization Reactions in the Presence of Specific Reagents and Catalysts

The most prevalent method for the synthesis of the 1,2,5-oxadiazole core involves the cyclization of α-dione dioximes. For this compound, the readily available precursor is dimethylglyoxime (B607122) (butane-2,3-dione dioxime). nist.govnist.gov This transformation is essentially a dehydration reaction, and various reagents and catalysts have been employed to facilitate this process efficiently.

The dehydration of dimethylglyoxime is a classic and widely used method for preparing this compound. This reaction involves the removal of two molecules of water from the dioxime to form the stable five-membered heterocyclic ring. A variety of dehydrating agents can be employed for this purpose. While specific yields for this compound are not always detailed in general reviews, the principle remains a cornerstone of furazan synthesis. thieme-connect.de

Table 1: Common Dehydrating Agents for Cyclodehydration of α-Dione Dioximes

| Dehydrating Agent | General Applicability |

| Thionyl Chloride (SOCl₂) | Commonly used, but can lead to byproducts. |

| Phosphorus Pentoxide (P₂O₅) | Effective but requires harsh conditions. |

| Acetic Anhydride | A milder option, often used for sensitive substrates. |

| Polyphosphoric Acid (PPA) | A strong dehydrating agent and catalyst. |

This table presents a general overview of dehydrating agents used for the synthesis of 1,2,5-oxadiazoles from α-dione dioximes.

An alternative route to the 1,2,5-oxadiazole system involves the dimerization of nitrile oxides. nih.gov For the synthesis of a dimethyl-substituted derivative, this would conceptually involve the dimerization of acetonitrile (B52724) oxide. This dimerization typically leads to the formation of a furoxan (a 1,2,5-oxadiazole N-oxide). The furoxan can then be deoxygenated to yield the corresponding furazan. The generation of nitrile oxides in situ from precursors like hydroximoyl chlorides is a common strategy. nih.gov

Thermolysis of certain nitrogen-containing compounds can also lead to the formation of the 1,2,5-oxadiazole ring, although this is a less common approach for simple alkyl-substituted furazans like the 3,4-dimethyl derivative. The thermal decomposition of related heterocyclic systems or energetic materials can sometimes yield furazan structures as fragments. nih.govpku.edu.cn

Synthetic Routes to this compound Precursors and Intermediates

The formation of the 1,2,5-oxadiazole ring is a key step in the synthesis of this compound and its analogues. The primary strategies for constructing this heterocyclic core involve the cyclization of dioximes and the use of nitrile-containing fragments, particularly through the dimerization of nitrile oxides.

A classical and widely employed method for the synthesis of 1,2,5-oxadiazoles is the cyclization of α-dioximes. For the preparation of this compound, the corresponding precursor is butane-2,3-dione dioxime, commonly known as dimethylglyoxime. The cyclization is typically an oxidative process that results in the formation of the N-O bond of the oxadiazole ring.

The oxidative cyclization of dioximes can be achieved using various oxidizing agents. For instance, the oxidation of hexane-2,3,4,5-tetraone tetraoxime with dinitrogen tetroxide has been shown to yield complex furoxan-containing structures, including 4,4′-dimethyl-[3,3′-bi(1,2,5-oxadiazole)] 5,5′-dioxide. This demonstrates that the fundamental transformation of a dioxime to a 1,2,5-oxadiazole N-oxide (furoxan) is a viable route. The subsequent deoxygenation of the furoxan would then yield the desired 1,2,5-oxadiazole (furazan).

| Precursor | Reagent | Product | Reference |

| Hexane-2,3,4,5-tetraone tetraoxime | Dinitrogen tetroxide | 4,4′-dimethyl-[3,3′-bi(1,2,5-oxadiazole)] 5,5′-dioxide |

While the direct synthesis of this compound from dimethylglyoxime is a foundational concept, modern research often focuses on the synthesis of more complex, fused heterocyclic systems where the formation of the 1,2,5-oxadiazole ring from a dioxime is a key step. For example, 1,4-dioximes can undergo oxidative cyclization to form pyridazine (B1198779) dioxide scaffolds fused with furazan or furoxan rings.

Nitrile oxides are highly reactive 1,3-dipolar species that serve as versatile intermediates in the synthesis of various five-membered heterocycles. A significant reaction of nitrile oxides, particularly in the absence of other trapping agents, is their dimerization to form 1,2,5-oxadiazole 2-oxides (furoxans). This dimerization is a key pathway to the 1,2,5-oxadiazole core structure.

The generation of the nitrile oxide intermediate is the first step in this synthetic approach. For the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles, the dimerization of the corresponding nitrile oxide is the critical transformation. For example, the dimerization of acetonitrile oxide would be expected to yield this compound 2-oxide. Quantum-chemical studies have investigated the mechanism of nitrile oxide dimerization, indicating that the formation of furoxans is a favored process.

| Nitrile Oxide | Reaction Type | Product | Reference |

| Acetonitrile oxide (presumed) | Dimerization | This compound 2-oxide |

While the dimerization of nitrile oxides leads to the furoxan, the 1,3-dipolar cycloaddition of nitrile oxides with other dipolarophiles, such as alkynes or nitriles, is a common method for the synthesis of other heterocyclic systems like isoxazoles and 1,2,4-oxadiazoles, respectively. These reactions highlight the versatility of nitrile oxides as building blocks in heterocyclic chemistry.

Derivatization Strategies for Enhancing Functionality

Once the 1,2,5-oxadiazole core is established, further chemical modifications can be performed to introduce a wide range of functional groups, thereby modulating the physicochemical and biological properties of the molecule. Key derivatization strategies include nucleophilic substitution reactions on appropriately substituted oxadiazoles (B1248032), alkylation and arylation of the ring system, and the construction of fused heterocyclic architectures.

Nucleophilic substitution reactions are a powerful tool for the functionalization of the 1,2,5-oxadiazole ring, particularly when the ring is substituted with good leaving groups such as halogens. The synthesis of halo-substituted 1,2,5-oxadiazoles provides a versatile platform for the introduction of various nucleophiles.

An illustrative example of this strategy can be seen in the chemistry ofoxadiazolo[3,4-b]pyrazines. The precursor, 5,6-dichloro-oxadiazolo[3,4-b]pyrazine, is synthesized from diaminofurazan and can subsequently react with a variety of alkyl or aryl amines to afford symmetrically or asymmetrically substituted diamine derivatives. This demonstrates the feasibility of nucleophilic displacement of chlorine atoms on a pyrazine (B50134) ring fused to a 1,2,5-oxadiazole.

| Substrate | Nucleophile | Product | Reference |

| 5,6-dichloro-oxadiazolo[3,4-b]pyrazine | Alkyl or Aryl amines | 5,6-disubstituted-amino-oxadiazolo[3,4-b]pyrazines |

Similarly, the reaction of 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides with α-diamines leads to the formation of dihydropyrazines or quinoxalines, showcasing the reactivity of the heterocyclic core towards nucleophiles. These examples suggest that 3,4-dihalo-1,2,5-oxadiazoles would be valuable intermediates for the synthesis of a wide array of derivatives through nucleophilic substitution.

The direct C-H alkylation and arylation of heterocyclic rings is a highly desirable transformation as it avoids the pre-functionalization of the substrate. While direct C-H functionalization of the 1,2,5-oxadiazole ring is not extensively documented, related heterocyclic systems offer insights into potential methodologies.

For instance, the direct arylation of 1,3,4-oxadiazoles has been widely studied, employing various arylating agents and catalytic systems. These reactions often proceed via transition-metal-catalyzed C-H activation. Another powerful technique for the C-H functionalization of heterocycles is the use of strong, sterically hindered bases to effect regioselective metalation, followed by quenching with an electrophile. This has been successfully applied to 1,3,4-oxadiazoles and 1,2,4-triazoles using TMP-magnesium and TMP-zinc bases. The application of such methods to 3,4-dialkyl-1,2,5-oxadiazoles could provide a direct route to more complex derivatives.

| Heterocycle | Reaction Type | Functionalization | Reference |

| 1,3,4-Oxadiazole (B1194373) | Direct Arylation | C-H Arylation | |

| 1,3,4-Oxadiazole | Selective Zincation/Magnesiation | C-H Functionalization |

The fusion of the 1,2,5-oxadiazole ring with other heterocyclic systems leads to novel molecular scaffolds with unique properties. A common strategy for the synthesis of such fused systems is the construction of the second heterocyclic ring onto a pre-existing 1,2,5-oxadiazole derivative.

A prominent example is the synthesis ofoxadiazolo[3,4-b]pyrazines. These compounds can be prepared by the condensation of 1,2,5-oxadiazole-3,4-diamine (diaminofurazan) with α-dicarbonyl compounds. The resulting fused system can then be further modified, for example, through nucleophilic substitution on the pyrazine ring, as discussed previously.

Furthermore, the 1,2,5-oxadiazole ring within a fused system can be chemically transformed to generate a different fused heterocycle. For instance,oxadiazolo[3,4-b]pyrazines can be converted to imidazo[4,5-b]pyrazines through a tandem reduction-cyclization sequence. This involves the in situ reduction of the oxadiazole moiety to a diaminopyrazine, which is then trapped by an electrophile to form the fused imidazole (B134444) ring.

| Starting Material | Reagents | Fused Heterocyclic Product | Reference |

| 1,2,5-Oxadiazole-3,4-diamine | Oxalic acid | Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione | |

| Oxadiazolo[3,4-b]pyrazine | Fe, Ethyl trifluoroacetate | Imidazo[4,5-b]pyrazine | |

| 5,6-bis(tert-butylthio)oxadiazolo[3,4-b]pyrazine | Chlorination, then primary amines | N-substituteddithiazolo[4,5-b]oxadiazolo[3,4-e]pyrazines |

Formation of Fused Heterocyclic Systems Involving 1,2,5-Oxadiazole

Synthesis of Oxadiazolo[3,4-b]pyrazines and Analogues

The fusion of a 1,2,5-oxadiazole ring with a pyrazine system creates the oxadiazolo[3,4-b]pyrazine scaffold, a key precursor in the development of various functional molecules. The synthesis of this heterocyclic system typically involves the condensation of a 3,4-disubstituted-1,2,5-oxadiazole with a 1,2-dicarbonyl compound or its equivalent.

A common strategy for creating the analogous thiadiazolo[3,4-b]pyrazine system, which provides insight into the synthesis of the oxadiazolo variant, starts with 1,2,5-thiadiazole-3,4-diamine. researchgate.net This diamine is condensed with oxalic acid or oxalyl chloride to form the fused pyrazine ring, resulting in nih.govresearchgate.netchim.itthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. researchgate.net This approach highlights a general method where a 3,4-diamino-1,2,5-oxadiazole can be reacted with appropriate dicarbonyl compounds to yield the desired fused-ring systems. The resulting oxadiazolo[3,4-b]pyrazine can then be further functionalized. For instance, these scaffolds have been utilized in the development of potent p38 MAP kinase inhibitors. researchgate.net

Table 1: Synthesis of nih.govresearchgate.netchim.itThiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione researchgate.net

| Entry | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Oxalic acid | dil. HCl | 3 | 12 |

| 2 | Oxalic acid | dil. HCl | 6 | 51 |

Ring Conversions and Exchange Reactions

The 1,2,5-oxadiazole ring, while relatively stable, can undergo transformations into other heterocyclic systems under specific conditions. These ring conversion reactions are valuable for generating molecular diversity from a common precursor.

A notable example is the conversion of nih.govresearchgate.netchim.itoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines. nih.gov This transformation is achieved through a tandem sequence involving the reduction of the oxadiazole ring followed by cyclization. nih.gov The process utilizes an in situ Fe-mediated reduction of the oxadiazole moiety to generate a reactive diaminopyrazine intermediate. This intermediate is then trapped and cyclized with a carbon electrophile, such as an orthoester or ethyl trifluoroacetate, to form the imidazole ring. nih.gov This method provides access to a variety of imidazopyrazine derivatives with substitutions at multiple positions. nih.gov

Table 2: Selected Examples of Imidazo[4,5-b]pyrazine Synthesis from Oxadiazolo[3,4-b]pyrazines nih.gov

| Starting Material | Carbon Electrophile | Product | Yield (%) |

|---|

The stability of the 1,2,5-oxadiazole ring is a key factor in its chemistry; however, the O-N bond can be cleaved under reductive conditions, enabling its transformation into other ring systems. chim.it This reactivity is a departure from the more commonly studied rearrangements in other oxadiazole isomers, such as the Boulton-Katritzky rearrangement observed in 1,2,4-oxadiazoles. chim.it

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. mdpi.combohrium.com While much of the green chemistry literature on oxadiazoles focuses on the 1,2,4- and 1,3,4-isomers, the core principles are broadly applicable. researchgate.netnih.govresearchgate.net

Key strategies in green synthesis include the use of microwave irradiation to accelerate reactions and reduce reaction times, often leading to higher yields and cleaner products compared to conventional heating. researchgate.netnih.gov Solvent-free, or solid-state, reactions represent another significant green approach, eliminating the need for potentially hazardous organic solvents. researchgate.netorganic-chemistry.org

For the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles, a greener alternative to classical dehydration methods (which often require harsh reagents like thionyl chloride or high temperatures with succinic anhydride) has been developed. chemicalbook.comorganic-chemistry.org One such method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) to induce the cyclization of α-dioximes into the corresponding 1,2,5-oxadiazoles (furazans). organic-chemistry.org This reaction proceeds at ambient temperature, which is significantly milder than traditional methods, enhancing safety and energy efficiency. organic-chemistry.org This approach avoids the high temperatures that can lead to the decomposition of these energetic compounds and is compatible with a wider range of functional groups. organic-chemistry.org

The development of such methodologies aligns with the core tenets of green chemistry by prioritizing milder reaction conditions and reducing the reliance on hazardous substances. bohrium.comnih.gov

Iii. Reaction Mechanisms and Reactivity Studies of the 1,2,5 Oxadiazole Ring System

Fundamental Chemical Reactivity of 1,2,5-Oxadiazoles

The chemical behavior of the 1,2,5-oxadiazole ring is characterized by a general resistance to acidic conditions and a substituent-dependent stability towards bases. The ring's electron-deficient nature, a consequence of the two pyridine-type nitrogen atoms, makes it generally susceptible to nucleophilic attack, particularly when activated by appropriate leaving groups.

The 1,2,5-oxadiazole ring system demonstrates notable stability under a range of conditions, which is significantly influenced by its substitution pattern.

Acidic Conditions: The heterocyclic ring is generally resistant to attack by acid. thieme-connect.de The pKa of the parent 1,2,5-oxadiazole is approximately -5.0, indicating it is a very weak base. chemicalbook.com

Alkaline Conditions: The stability of the ring towards alkaline environments is highly dependent on the substituents at the C3 and C4 positions. For 3,4-disubstituted 1,2,5-oxadiazoles, such as 3,4-dimethyl-1,2,5-oxadiazole, the ring is stable to alkali. thieme-connect.de In contrast, the parent 1,2,5-oxadiazole and its monosubstituted derivatives are susceptible to ring-cleavage reactions when treated with alkali. thieme-connect.de

| Condition | Substitution Pattern | Observed Stability | Reference |

|---|---|---|---|

| Acidic | General (Mono- and Di-substituted) | Resistant to attack | thieme-connect.de |

| Alkaline | Parent (Unsubstituted) & Monosubstituted | Susceptible to ring cleavage | thieme-connect.de |

| Alkaline | 3,4-Disubstituted | Stable | thieme-connect.de |

The electron-deficient character of the 1,2,5-oxadiazole ring primarily dictates its reactivity, making it more prone to nucleophilic rather than electrophilic attack.

Reactivity Towards Electrophiles: Electrophilic attack on the 1,2,5-oxadiazole ring is generally difficult due to the ring's low electron density. However, reactions can occur under forcing conditions. For instance, one of the ring nitrogen atoms can be alkylated by powerful alkylating agents. Heating with dimethyl sulfate (B86663) leads to the formation of N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de

Reactivity Towards Nucleophiles: The 1,2,5-oxadiazole ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group. Nucleophilic substitution reactions occur readily on 1,2,5-oxadiazoles bearing halides, nitrite, or sulfonyl groups. thieme-connect.de Nitro-substituted 1,2,5-oxadiazoles are particularly useful starting materials for such transformations due to their accessibility. thieme-connect.de The presence of the electron-withdrawing heterocycle also renders substituents, such as amino groups, as very weak nucleophiles. researchgate.net

Ring Cleavage Mechanisms and Fragmentation Pathways

The 1,2,5-oxadiazole ring can be cleaved under energetic conditions, such as heat or UV irradiation, leading to the formation of smaller, reactive fragments. The inherent strain and the weak N-O bond within the ring contribute to these fragmentation pathways.

Both thermal and photochemical methods can induce the cleavage of the 1,2,5-oxadiazole ring, typically proceeding through the scission of the O-N and C-C bonds.

Thermal Cleavage: Thermolysis of 3,4-disubstituted 1,2,5-oxadiazoles results in fragmentation to form two nitrile oxide molecules. For example, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) in tetradec-1-ene at 245 °C yields benzonitrile (B105546) oxide, which can be trapped by the alkene solvent. nih.gov In the case of high-energy materials like 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), the initial step in thermal decomposition is the fracture of the O–N bond on the furoxan (1,2,5-oxadiazole-N-oxide) ring. researchgate.net

Photochemical Cleavage: The photolysis of 1,2,5-oxadiazoles also leads to ring fragmentation. Irradiation of this compound results in its cleavage into two molecules of acetonitrile (B52724). This fragmentation is believed to occur via a double-bond cleavage mechanism.

A characteristic feature of the ring cleavage of 1,2,5-oxadiazoles is the production of nitrile and nitrile oxide fragments, which are valuable synthetic intermediates.

Nitrile Formation: As observed in the photolysis of this compound, the primary products can be two nitrile fragments.

Nitrile Oxide Formation: Both thermal and photochemical pathways can generate nitrile oxide intermediates. During the photolysis of this compound, the formation of an acetonitrile oxide intermediate has been demonstrated by trapping it with cyclopentene (B43876) to form an isoxazoline (B3343090) adduct. Similarly, thermal decomposition of 3,4-diphenyl-1,2,5-oxadiazole produces benzonitrile oxide. nih.gov

| Compound | Condition | Observed Fragments | Reference |

|---|---|---|---|

| This compound | Photolysis | Acetonitrile, Acetonitrile oxide | - |

| 3,4-Diphenyl-1,2,5-oxadiazole | Thermolysis (245 °C) | Benzonitrile oxide | nih.gov |

Rearrangement Reactions Involving 1,2,5-Oxadiazoles

Compared to its isomers, the 1,2,5-oxadiazole ring shows a lower tendency to undergo mononuclear heterocyclic rearrangements. However, specific substitution patterns can facilitate certain rearrangement reactions.

One notable example is the Boulton–Katritzky rearrangement. Various 3-heteroallyl-substituted 1,2,5-oxadiazoles have been shown to undergo this rearrangement, which transforms the oxadiazole into a new five-membered heterocycle that bears a hydroxyiminoalkyl substituent. thieme-connect.de This reaction highlights how side-chain functionality can be used to induce skeletal reorganization of the otherwise relatively stable 1,2,5-oxadiazole core. Additionally, Lewis acid-promoted rearrangements of the corresponding N-oxides (furoxans) can lead to the formation of the 1,2,5-oxadiazole (furazan) ring. researchgate.net

Boulton–Katritzky Rearrangements

The Boulton–Katritzky Rearrangement (BKR) is a well-documented thermal or base-catalyzed isomerization of heterocyclic compounds. This reaction is a prominent feature in the chemistry of 1,2,4-oxadiazoles, but it is not a characteristic rearrangement for the 1,2,5-oxadiazole ring system. chim.itosi.lvresearchgate.net In its classic form, the BKR involves a three-atom side-chain containing a nucleophilic center (Z) at one end, attached to a heterocyclic ring. The mechanism proceeds via an intramolecular nucleophilic attack of Z on an electrophilic ring atom, leading to a new heterocyclic or ring-fused system. chim.it

For 1,2,4-oxadiazoles, the rearrangement involves the nucleophilic Z atom within a side chain at the C(3) position attacking the N(2) atom of the oxadiazole ring. chim.it This process is driven by the high electrophilicity of the N(2) atom, which is due to the polarized and readily cleaved O-N bond. chim.it The reaction results in the cleavage of the unstable O-N bond and the formation of a more stable system. chim.itnih.gov

An extensive Density Functional Theory (DFT) study on the base-catalyzed rearrangements of 3-acylamino-1,2,4-oxadiazoles confirmed that the reversible, ring-degenerate Boulton–Katritzky rearrangement has the lowest activation energy among competing pathways. acs.orgnih.govacs.org

| Reaction Pathway | Calculated Activation Free Energy (ΔG‡) (kJ/mol) | Nature of Process |

| Boulton–Katritzky Rearrangement (BKR) | 79.1 | Reversible |

| One-Atom Side-Chain Rearrangement | 129.7 | Irreversible |

| Ring Contraction-Ring Expansion (RCRE) | 165.7 | Irreversible |

| This interactive table is based on DFT calculations for the rearrangement of a 3-acylamino-1,2,4-oxadiazole anion and illustrates the kinetic preference for the BKR pathway in that specific system. acs.org |

The structural arrangement of the 1,2,5-oxadiazole ring does not lend itself to this specific intramolecular rearrangement pathway, and thus, the Boulton–Katritzky rearrangement is not considered a typical reaction for this isomer.

Isomerization Processes

While the 1,2,5-oxadiazole ring is thermally stable, it can be involved in isomerization processes, often through photochemical pathways or as the product of the rearrangement of a related heterocycle. Photochemical isomerizations of heterocyclic compounds can proceed through various mechanisms, including ring contraction-ring expansion, which has been studied in 1,2,4-oxadiazoles. researchgate.net Such processes often involve high-energy intermediates and can lead to the formation of different heterocyclic systems. researchgate.net

A significant isomerization process related to 1,2,5-oxadiazoles is the rearrangement of their corresponding N-oxides, known as furoxans (1,2,5-oxadiazole-2-oxides). Furoxans can undergo rearrangement to form the more stable furazan (B8792606) (1,2,5-oxadiazole) ring. researchgate.net This transformation is a key reaction in the synthesis of certain furazan derivatives. For instance, the reaction of 4-aminofuroxanyl-3-carboxamidoxime can result in the formation of a 1,2,4-oxadiazole (B8745197) subunit along with the rearrangement of the furoxan ring to the furazan one. researchgate.net This indicates that under certain conditions, the furoxan ring can isomerize to the thermodynamically more stable 1,2,5-oxadiazole structure.

Mechanistic Investigations of Derivatization Reactions

The reactivity of the 1,2,5-oxadiazole ring is heavily influenced by the electronegativity of its oxygen and nitrogen atoms, which results in a relatively low electron density at the two carbon atoms (C3 and C4). This electron deficiency makes the ring carbons electrophilic and susceptible to nucleophilic attack. rroij.com

Unlike 1,2,4- or 1,3,4-oxadiazoles where nucleophilic substitution can occur by replacing a leaving group at the C3 or C5 position, direct nucleophilic substitution on the unsubstituted this compound ring is not a typical pathway. nih.govnih.gov Instead, nucleophilic attack on the ring carbons often leads to the cleavage of the N-O bond and subsequent ring opening. The mechanism involves the initial addition of the nucleophile to one of the ring carbons, followed by the breaking of the endocyclic N-O bond to relieve ring strain and form an open-chain intermediate. The ultimate fate of this intermediate depends on the specific nucleophile, substituents, and reaction conditions.

The 1,2,5-oxadiazole moiety is a valuable scaffold for the synthesis of nitrogen-rich fused heterocyclic systems. researchgate.net A common strategy involves using a pre-functionalized 1,2,5-oxadiazole as a building block for subsequent annulation reactions.

A notable example is the synthesis of 1,2,5-oxadiazole-substituted 1,2,4-triazolo[1,5-a]pyrimidines. osi.lvresearchgate.net The mechanism for this transformation begins with a suitably substituted oxadiazole, such as 4-amino-1,2,5-oxadiazole-3-carbohydrazide. osi.lv The reaction sequence is as follows:

Triazole Formation: The carbohydrazide (B1668358) functional group reacts with a reagent like benzoyl cyanamide (B42294). The amino group of the hydrazide acts as a nucleophile, attacking the cyanamide carbon, leading to a cyclization that forms a 1,2,4-triazole (B32235) ring attached to the 1,2,5-oxadiazole core. osi.lv

Pyrimidine (B1678525) Annulation: The newly formed triazole, which now bears an amino group and other reactive sites from the benzoyl cyanamide fragment, undergoes a subsequent intramolecular or intermolecular condensation and cyclization. This second ring-closure step forms the pyrimidine ring, which is fused to the 1,2,4-triazole ring, resulting in the final 1,2,4-triazolo[1,5-a]pyrimidine system. osi.lvssaa.ru

This step-wise mechanism, involving sequential nucleophilic additions and cyclizations, allows for the construction of complex fused systems with the stable 1,2,5-oxadiazole ring as a key component.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in heterocyclic chemistry. zsmu.edu.ua DFT allows for the detailed investigation of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. nih.govnih.gov

DFT studies have been extensively applied to understand the rearrangements of oxadiazole isomers. For example, computational analyses of the Boulton–Katritzky rearrangement in 1,2,4-oxadiazoles have successfully mapped the potential energy surface for competing reaction routes. acs.org These studies can accurately predict activation energies and confirm whether a proposed mechanism is kinetically and thermodynamically feasible. acs.org The calculations typically employ functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) to optimize molecular geometries and compute energies. researchgate.net

For the 1,2,5-oxadiazole system, DFT is used to investigate structural, electronic, and spectroscopic properties. researchgate.netgrowingscience.com Calculations of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and energy gaps provide quantitative insights into the ring's reactivity. researchgate.net These theoretical studies can explain the electrophilic nature of the ring carbons and predict their susceptibility to nucleophilic attack. By modeling the interaction of nucleophiles with the 1,2,5-oxadiazole ring, DFT can be used to calculate the activation barriers for ring-opening reactions versus substitution, thereby elucidating the preferred mechanistic pathways for its derivatization and transformation into other chemical structures.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the reactivity of the 1,2,5-oxadiazole ring system at an atomic level. These simulations can model the time-dependent evolution of a molecular system, providing insights into complex reaction pathways, particularly under extreme conditions such as high temperatures, which are often experimentally challenging to probe. By simulating the trajectories of atoms over time, researchers can elucidate the initial steps of thermal decomposition, identify transient intermediates, and map out the distribution of final products. nih.govacs.org

A prominent approach for studying the reactivity of energetic materials containing the 1,2,5-oxadiazole (furazan) ring is the use of quantum-based molecular dynamics (QMD), specifically employing the self-consistent-charge density-functional tight-binding (SCC-DFTB) method. nih.govresearchgate.net This method offers a balance between computational cost and quantum-mechanical accuracy, making it suitable for simulating the chemical reactions of relatively large systems over picosecond timescales. acs.org

A case study involving the complex energetic material 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF), which contains two furazan rings, illustrates the application of MD simulations in understanding the reactivity of the 1,2,5-oxadiazole framework. nih.govresearchgate.net In these simulations, the system is typically set up as a supercell of the crystalline material. The simulation protocol involves an initial energy minimization and equilibration phase, followed by heating to high temperatures to induce and observe decomposition. nih.gov

Simulations are often conducted under an NVT ensemble, which maintains a constant number of atoms, volume, and temperature. nih.gov The temperature is controlled using a thermostat, such as the Berendsen thermostat. acs.org By running simulations at different temperatures, researchers can analyze the influence of heating conditions on the decomposition mechanism. nih.govresearchgate.net

The analysis of the MD trajectories provides a wealth of information. Key aspects that are typically examined include the evolution of the system's potential energy, the identification of initial bond-breaking events, the formation of various molecular fragments, and the time-dependent concentration of different chemical species. nih.gov For instance, in the study of DNTF, the initial decomposition step at medium and low temperatures was identified as the fracture of an O–N bond, which subsequently triggers the collapse of the entire molecular structure. researchgate.net

The detailed findings from such simulations are crucial for understanding the stability and decomposition kinetics of compounds containing the 1,2,5-oxadiazole ring. The data generated can help in predicting reaction pathways and the nature of the decomposition products.

Below are tables summarizing typical parameters used in MD simulations of 1,2,5-oxadiazole-containing compounds and the types of results that can be obtained.

Table 1: Typical Parameters for MD Simulations of 1,2,5-Oxadiazole Ring Systems

| Parameter | Description | Typical Value/Method |

| Methodology | Quantum mechanical method used for force calculations. | Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) nih.gov |

| Software | Program used to perform the simulations. | DFTB+ acs.org |

| Ensemble | Statistical ensemble defining the thermodynamic state. | NVT (constant number of atoms, volume, and temperature) acs.org |

| Temperature Control | Algorithm used to maintain the desired temperature. | Berendsen thermostat acs.org |

| Simulation Temperatures | Temperatures at which decomposition is simulated. | 1800 K, 2000 K, 2500 K nih.gov |

| Time Step | The interval between successive calculations. | 0.2 fs - 0.25 fs nih.govacs.org |

| Total Simulation Time | The total duration of the simulated event. | 20 ps acs.org |

| Trajectory Recording | Frequency at which atomic positions are saved. | Every 10 steps (2 fs) nih.gov |

Table 2: Illustrative Findings from MD Simulations of DNTF Decomposition

| Finding | Description |

| Initial Reaction Site | The first bond to break, initiating decomposition. |

| Potential Energy Profile | Changes in system energy over time, indicating reaction progress. |

| Major Decomposition Products | The primary small molecules formed during the reaction. |

| Influence of Temperature | How the reaction mechanism changes with different heating conditions. |

| Reaction Pathways | The sequence of elementary reactions leading from reactant to products. |

Iv. Advanced Spectroscopic and Computational Characterization of 3,4 Dimethyl 1,2,5 Oxadiazole and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the characterization of 1,2,5-oxadiazole derivatives, confirming their identity, purity, and structural features through the interaction of molecules with electromagnetic radiation. journalspub.com

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution.

¹H and ¹³C NMR: For the symmetrical parent compound, 3,4-Dimethyl-1,2,5-oxadiazole, the ¹H NMR spectrum is expected to be simple, showing a single resonance signal for the six equivalent protons of the two methyl groups. Similarly, the ¹³C NMR spectrum would display two signals: one for the two equivalent methyl carbons and another for the two equivalent sp²-hybridized carbons of the oxadiazole ring.

In more complex derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the chemical shifts provide clear evidence for the specific arrangement of substituents. mdpi.com For this derivative, the methyl groups on the pyrrole (B145914) ring resonate at δ 2.13 ppm, while the pyrrole ring protons appear at δ 5.98 ppm. mdpi.com The ¹³C NMR spectrum shows distinct signals for the oxadiazole ring carbons at δ 153.1 and 144.5 ppm, confirming their different electronic environments due to the asymmetric substitution. mdpi.com

Interactive Data Table: Representative NMR Chemical Shifts (δ) for a 1,2,5-Oxadiazole Derivative Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine in CDCl₃. mdpi.com

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | -CH₃ (on pyrrole) | 2.13 |

| ¹H | -NH₂ | 4.17 |

| ¹H | =CH (pyrrole ring) | 5.98 |

| ¹³C | -CH₃ (on pyrrole) | 12.1 |

| ¹³C | =CH (pyrrole ring) | 108.8 |

| ¹³C | =C-CH₃ (pyrrole ring) | 129.5 |

| ¹³C | C4-N (oxadiazole) | 144.5 |

| ¹³C | C3-NH₂ (oxadiazole) | 153.1 |

¹⁵N and ¹⁹F NMR: For derivatives incorporating nitrogen or fluorine isotopes, ¹⁵N and ¹⁹F NMR spectroscopy would offer further structural insights. ¹⁵N NMR can directly probe the electronic environment of the ring nitrogen atoms, which is valuable for studying tautomerism and intermolecular interactions. ¹⁹F NMR is highly sensitive to changes in the electronic environment, making it an excellent tool for characterizing fluorinated derivatives.

IR spectroscopy identifies functional groups and characterizes chemical bonds within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of 1,2,5-oxadiazole derivatives exhibit characteristic absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents. journalspub.comresearchgate.net

Key vibrational modes for the 1,2,5-oxadiazole ring system include C=N stretching, N-O stretching, and ring deformation vibrations. For this compound, additional bands corresponding to the C-H stretching and bending of the methyl groups would be prominent. In the derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic bands for the amino group (N-H stretching) are observed in the range of 3211-3409 cm⁻¹, while the C=N stretching of the oxadiazole ring is found at 1646 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for a Substituted 1,2,5-Oxadiazole Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3409, 3328, 3255, 3211 | N-H Stretch | Amino (-NH₂) |

| 2952, 2927 | C-H Stretch | Methyl (-CH₃) |

| 1646 | C=N Stretch | Oxadiazole Ring |

| 1557 | Ring Vibration | Oxadiazole/Pyrrole |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed can also aid in structural elucidation. nih.govnih.gov

For this compound (C₄H₆N₂O), the molecular weight is 98.10 g/mol . In electron ionization mass spectrometry (EIMS), a distinct molecular ion peak (M⁺) would be expected at m/z = 98. The fragmentation of the 1,2,5-oxadiazole ring is a key diagnostic feature. Studies on related N-oxide derivatives show that fragmentation often involves cleavage of the weak N-O bond and subsequent rearrangements. scielo.brresearchgate.netsemanticscholar.org Common fragmentation pathways for the 1,2,5-oxadiazole core may include the loss of small, stable neutral molecules like nitric oxide (NO) or acetonitrile (B52724) (CH₃CN). High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula, confirming the elemental composition. For instance, the [M+H]⁺ ion for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was found at m/z 179.0930, consistent with the calculated value of 179.0927 for C₈H₁₁N₄O. mdpi.com

Interactive Data Table: Expected and Observed Mass Spectrometry Data

| Compound | Ion Type | Calculated m/z | Observed m/z | Technique | Reference |

| This compound | [M]⁺ | 98.0480 | N/A | EIMS (Predicted) | |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | [M+H]⁺ | 179.0927 | 179.0930 | HRMS (ESI-TOF) | mdpi.com |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) are characteristic of the conjugated systems present. Oxadiazole derivatives typically exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. journalspub.comresearchgate.net The π→π* transitions are generally higher in energy and intensity, while the n→π* transitions, involving the lone pair electrons on the oxygen and nitrogen atoms, are of lower energy and intensity. The UV spectrum of the related sulfur-containing compound, 3,4-dimethyl-1,2,5-thiadiazole, shows a strong absorption band around 254 nm, which is attributed to these electronic transitions. researchgate.net The position and intensity of these bands are sensitive to the nature of substituents and the solvent polarity. nih.gov

For example, the X-ray structure of 4,4′-dimethyl-[3,3′-bi(1,2,5-oxadiazole)] 5,5′-dioxide shows that the 1,2,5-oxadiazole ring is essentially planar. researchgate.net The bond lengths within the ring are indicative of a delocalized π-electron system. Such studies confirm the geometry and allow for the analysis of noncovalent interactions like hydrogen bonding and π-π stacking in the crystal lattice, which influence the material's bulk properties. spbu.ru

Interactive Data Table: Representative Crystallographic Data for a Related Oxadiazole Derivative Data for a substituted 1,2,4-triazolo derivative containing multiple molecules in the unit cell. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2022.17 |

Computational Chemistry for Molecular Structure and Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. mdpi.comdntb.gov.ua These calculations can predict a wide range of molecular properties with high accuracy.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths and angles in the gas phase, which can be compared with X-ray crystallography data.

Calculate Vibrational Frequencies: Generate a theoretical IR spectrum that aids in the assignment of experimental absorption bands. scielo.org.zaresearchgate.net

Predict NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can calculate ¹H and ¹³C chemical shifts, helping to confirm structural assignments. scielo.org.za

Analyze Electronic Structure: Time-dependent DFT (TD-DFT) can calculate the energies of electronic transitions, which correlate with UV-Vis absorption spectra. scielo.org.za The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic properties.

Determine Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack.

Computational studies on various oxadiazole derivatives have successfully predicted their structures and properties, demonstrating the reliability of these methods for understanding the behavior of this class of compounds. nih.govmdpi.com

Quantum Chemical Calculations (e.g., ab initio, semi-empirical)

Quantum chemical calculations are instrumental in providing a theoretical framework for understanding the molecular structure, electronic properties, and reactivity of 1,2,5-oxadiazoles. Both ab initio and semi-empirical methods have been employed to study this class of compounds.

Ab initio and Density Functional Theory (DFT) methods have been successfully used to calculate the structures of 1,2,5-oxadiazole and its derivatives. Comparative studies suggest that within a given basis set, DFT methodologies can be superior to Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) methods for this system. These calculations provide insights into geometric parameters like bond lengths and angles. Furthermore, ab initio molecular orbital (MO) methods have been utilized to determine the π-electron densities of the 1,2,5-oxadiazole ring, which is crucial for explaining its reactivity. Semi-empirical methods, while less computationally intensive, have also been applied to theoretically characterize properties such as the π−π* absorption maxima in heterocyclic compounds, which influences their optical characteristics.

Aromaticity Analysis and Electron Delocalization within the Oxadiazole Ring

The 1,2,5-oxadiazole ring is considered aromatic, a property that imparts significant stability to the molecule. This aromaticity arises from a cyclic conjugated system containing six π-electrons distributed over the five atoms of the ring, making it a π-excessive heterocycle. However, the high electronegativity of the nitrogen and oxygen atoms results in a π-electron density on the carbon atoms that is less than one, leading to a π-deficiency at these positions.

The delocalization of π-electrons is evident from both theoretical calculations and experimental data. Hückel Molecular Orbital (HMO) calculations show π-bond orders that are intermediate between single and double bonds, confirming significant electron delocalization. The aromaticity of 1,2,5-oxadiazole has been quantified using the Bird unified aromaticity index (IA), which has a value of 53, comparable to that of isoxazole (B147169) (IA = 52). This aromatic character explains the ring's relative stability towards oxidizing agents; for instance, this compound can be oxidized at the methyl groups by potassium permanganate (B83412) to yield 1,2,5-oxadiazole-3,4-dicarboxylic acid without cleaving the ring.

Data sourced from references.

Conformational Analysis of this compound Derivatives

The parent 1,2,5-oxadiazole molecule is planar, a conformational preference dictated by its aromaticity. For this compound, the core heterocyclic ring maintains this planarity. The primary conformational flexibility arises from the rotation of the two methyl groups.

Advanced Analytical Techniques for Purity and Yield Optimization

The synthesis of this compound and its subsequent chemical transformations require advanced analytical techniques to ensure high purity and to optimize reaction yields. A significant advancement in the synthesis of this compound involves the use of continuous flow processes. This approach was developed to mitigate potential safety risks associated with the thermal instability of the starting materials and the exothermic nature of certain reaction steps, such as oxidation.

Flow chemistry offers superior control over reaction parameters like temperature and residence time, which is crucial for optimizing yield and minimizing impurity formation. The integration of in-line analytical techniques, such as High-Performance Liquid Chromatography (HPLC), with flow reactors allows for real-time reaction monitoring and rapid optimization of conditions to maximize product yield.

For final product analysis and purity confirmation, a suite of spectroscopic and crystallographic methods is employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential information about the molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic functional groups. For crystalline derivatives, single-crystal X-ray diffraction offers unambiguous structural elucidation and is a definitive method for assessing purity.

V. Applications of 3,4 Dimethyl 1,2,5 Oxadiazole in Chemical Synthesis

Building Block in Heterocyclic Chemistry

The utility of 3,4-Dimethyl-1,2,5-oxadiazole as a foundational unit for the construction of more elaborate molecular architectures is an area of interest in synthetic chemistry.

The 1,2,5-oxadiazole (furazan) ring system can serve as a component in the synthesis of larger, fused heterocyclic structures. While direct ring transformation or cleavage reactions starting from this compound to form different heterocycles like pyridazines are not extensively documented in the reviewed literature, related structures are synthesized from precursors that contain the core dimethylfurazan framework. For instance, the oxidation of hexane-2,3,4,5-tetraone tetraoxime with dinitrogen tetroxide can yield complex structures like 4,4′-dimethyl-[3,3′-bi(1,2,5-oxadiazole)] 5,5′-dioxide. researchgate.net This product is essentially a dimer of the this compound N-oxide ring system, highlighting how the underlying molecular structure can be incorporated into more complex scaffolds. researchgate.net

The role of this compound as a starting material for the synthesis of derivatives bearing ester or hydrazide functionalities is not well-established in scientific literature. The common synthetic routes documented for oxadiazoles (B1248032) typically proceed in the opposite direction; they involve the cyclization of precursors such as acid hydrazides to form the oxadiazole ring. organic-chemistry.orgmdpi.comopenmedicinalchemistryjournal.comjchemrev.com For example, a general method involves the reaction of acylhydrazides with various reagents under dehydrating or oxidative conditions to construct the 1,3,4-oxadiazole (B1194373) ring. openmedicinalchemistryjournal.com There is a notable lack of specific examples where the methyl groups of this compound are functionalized to introduce ester or hydrazide moieties.

Role in Medicinal Chemistry and Drug Design

The oxadiazole nucleus is a significant feature in many pharmacologically active compounds, often valued for its metabolic stability and ability to participate in hydrogen bonding.

In medicinal chemistry, a molecular scaffold serves as the core structure for designing a series of compounds with potential therapeutic effects. While the oxadiazole isomers, particularly 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197), are recognized as versatile scaffolds for developing agents with a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties, the specific use of the this compound scaffold is not prominently featured in the reviewed research. nih.govlongdom.orgijper.orgopenmedicinalchemistryjournal.com The closest structural analogs reported with therapeutic potential are 3,4-diphenyl-1,2,5-oxadiazoles, which have been synthesized and evaluated as potential hybrid cyclooxygenase-2 (COX-2) inhibitor/nitric oxide donor agents. nih.gov

Bioisosterism, the practice of replacing one functional group with another that retains similar biological activity, is a key strategy in drug design. Oxadiazole rings are frequently used as bioisosteres for amide and ester groups to improve pharmacokinetic properties like metabolic stability. nih.govnih.gov However, this application is almost exclusively documented for the 1,2,4- and 1,3,4-oxadiazole isomers. nih.govnih.gov There is a lack of specific studies in the available literature that demonstrate the use of the this compound moiety as a bioisosteric replacement in the development of new drugs.

Materials Science Applications

The applications of oxadiazole derivatives in materials science are diverse, ranging from electronics to energetic materials. The 1,2,5-oxadiazole (furazan) ring, in particular, is a well-known structural component in the field of energetic materials. This is attributed to the high nitrogen content and positive heat of formation associated with the furazan (B8792606) ring, which can contribute to high detonation performance. mdpi.comresearchgate.net

Energetic polymers and plasticizers have been developed incorporating the furazan subunit to create materials with high energy density. mdpi.comnih.gov While this compound itself is not a high-performance energetic material, it represents the basic parent structure for this class of compounds. More complex derivatives are synthesized by adding explosophoric groups (such as -NO₂, -NHNO₂, -ONO₂) to the 1,2,5-oxadiazole backbone. mdpi.com

The table below presents data for several energetic materials that feature the 1,2,5-oxadiazole (furazan) core, illustrating the properties that this heterocyclic system imparts.

| Compound Name | Structure Contains | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Primary Application |

|---|---|---|---|---|---|

| DAeTF (3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan) | Furazan & Furoxan Rings | 1.64 | 7270 | Not Reported | Low-melting insensitive explosive |

| Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan | Furazan & 1,2,4-Oxadiazole Rings | Not Reported | Not Reported | Not Reported | Energetic Material |

| Hydroxylammonium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | Furazan & 1,2,4-Oxadiazole Rings | 1.821 | 8822 | 35.1 | High-performance energetic material |

Data sourced from references mdpi.comresearchgate.net. DAeTF data is from reference mdpi.com. The other compounds are from reference researchgate.net.

While other oxadiazole isomers, mainly 1,3,4-oxadiazole, have been investigated for applications in conductive polymers and liquid crystals due to their electronic properties and rigid structures, there is no significant body of research indicating similar applications for this compound. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netrsc.org

Precursors for Energetic Materials

The 1,2,5-oxadiazole (furazan) ring is a foundational structural motif in the field of high-energy-density materials (HEDMs). researchgate.net Its high positive heat of formation, significant nitrogen content, and contribution to molecular density make it an attractive building block for the synthesis of novel explosives, propellants, and pyrotechnics. frontiersin.orgnih.gov By incorporating energetic functional groups such as nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3) onto the furazan backbone, chemists can develop materials with superior detonation performance and thermal stability. researchgate.netfrontiersin.org

While this compound itself is not a high-energy material, its methyl groups can be functionalized or oxidized to introduce energetic moieties, thereby serving as a precursor. The synthesis of more complex, high-energy compounds often starts with a stable, functionalized furazan core. Research into nitrogen-rich energetic salts and other complex structures frequently employs substituted 1,2,5-oxadiazole derivatives as the starting point for multi-step syntheses. energetic-materials.org.cn For instance, the synthesis of 4,4′-dimethyl-[3,3′-bi(1,2,5-oxadiazole)] 5,5′-dioxide has been reported, showcasing the chemical pathways to link furazan rings into larger, more energetic structures. researchgate.net However, detailed studies focusing specifically on this compound as a primary precursor for widely used energetic materials are not extensively detailed in publicly available literature.

The table below presents data on energetic materials derived from the broader 1,2,5-oxadiazole class to illustrate the typical performance characteristics sought in this field.

Table 1: Detonation Properties of Selected 1,2,5-Oxadiazole-Based Energetic Compounds Note: The following data is for representative furazan-based energetic materials and not for this compound itself.

| Compound Name | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|

| Hydrazinium salt of a nitramino-furazan derivative | 8,822 | 35.1 | frontiersin.org |

| 5,5''-(diazene-1,2-diyl)bis(...)nitrate | 8,008 | 28.4 | energetic-materials.org.cn |

| 5,5''-(hydrazine-1,2-diyl)bis(...)perchlorate | 7,722 | 26.3 | energetic-materials.org.cn |

Potential in Organic Electronics and Functional Materials

Oxadiazole isomers, particularly 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, are well-established components in the design of functional organic materials. Their electron-deficient nature makes them suitable for use as electron-transporting and hole-blocking layers in organic light-emitting diodes (OLEDs). These properties arise from the electronic structure of the oxadiazole ring, which facilitates the acceptance and transport of electrons. Furthermore, their inherent chemical and thermal stability contributes to the operational longevity of electronic devices. nih.gov

The application of the 1,2,5-oxadiazole isomer, including this compound, in this domain is less common and not as thoroughly documented. While the fundamental electronic properties of the furazan ring could theoretically be harnessed, research has predominantly focused on other isomers for materials science applications. The potential for this compound to be incorporated into polymers or small molecules for organic electronics remains a subject for future investigation.

Agricultural Chemistry Applications

Derivatives of various oxadiazole isomers have been extensively investigated for their biological activities, leading to the development of commercial products in agriculture. mdpi.com These compounds have shown a broad spectrum of action, functioning as herbicides, insecticides, and fungicides. mdpi.comnih.gov The specific biological effect is highly dependent on the substitution pattern and the isomeric form of the oxadiazole ring.

Herbicidal Properties

Research has demonstrated that certain derivatives of the 1,2,5-oxadiazole N-oxide class exhibit herbicidal activity. nih.gov The biological effect of these compounds has been correlated with their physicochemical properties, such as lipophilicity and reduction potential. nih.gov Additionally, other oxadiazole isomers are present in commercial herbicides. mdpi.comacs.org However, specific studies detailing the herbicidal properties of this compound are not prominent in the scientific literature, and its potential in this area remains largely unexplored.

Insecticidal Properties

The oxadiazole core is a key feature in a number of insecticides. mdpi.com For example, derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been synthesized and shown to be effective against various insect pests, including the cotton leafworm (Spodoptera littoralis). researchgate.netnih.gov Some of these compounds function as muscarinic acetylcholine (B1216132) receptor agonists. researchgate.net Despite the proven insecticidal potential within the broader oxadiazole family, there is a lack of specific research data confirming significant insecticidal properties for this compound.

Fungicidal Properties

The fungicidal activity of oxadiazole derivatives is an area of active research, with many studies demonstrating potent effects against a wide range of plant and human pathogenic fungi. nih.govnih.govfrontiersin.orgresearchgate.net For example, certain 1,3,4-oxadiazole derivatives have shown efficacy against Candida albicans and Paracoccidioides species, while others are active against agricultural pathogens like Fusarium oxysporum and Rhizoctonia solani. nih.govnih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes like thioredoxin reductase. frontiersin.org

While the fungicidal potential of the oxadiazole class is well-established, specific research focusing on the antifungal properties of this compound is limited. The biological activity is highly structure-dependent, and the efficacy of this specific compound against fungal pathogens has not been extensively reported.

The table below summarizes the fungicidal activity of representative compounds from other oxadiazole classes against various fungal species.

Table 2: Fungicidal Activity of Selected Oxadiazole Derivatives Note: The data below pertains to various oxadiazole derivatives, not specifically this compound, to illustrate the range of activity within this class of compounds.

| Compound Class | Fungal Species | Activity Range (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole (LMM5/LMM11) | Paracoccidioides spp. | 1 - 32 | nih.govplos.org |

| 1,3,4-Oxadiazole (LMM6) | Candida albicans | 8 - 32 | nih.gov |

| 1,3,4-Oxadiazole (LMM5/LMM11) | Candida albicans | 32 | frontiersin.org |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Fusarium oxysporum, Gibberella zeae | Effective at 50 µg/mL | researchgate.net |

Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,4 Dimethyl 1,2,5 Oxadiazole Derivatives

Impact of Substituents on Chemical Reactivity and Stability

Bioactivation refers to the metabolic conversion of a compound into a more reactive species, which can be a crucial step in both therapeutic action and toxicity. nih.gov Metabolic enzymes can transform drugs into reactive electrophilic metabolites that may form covalent bonds with macromolecules like proteins, an event linked to some adverse drug reactions. nih.govresearchgate.net

For 1,2,5-oxadiazole derivatives, the reactivity towards bioactivation is influenced by the electronic landscape of the heterocyclic ring. The furazan (B8792606) ring is inherently electron-deficient. Substituents at the 3- and 4-positions can modulate this property. Electron-donating groups, such as the methyl groups in 3,4-dimethyl-1,2,5-oxadiazole, increase the electron density of the ring. This may render the molecule more susceptible to oxidative metabolic pathways, a common route for bioactivation. Conversely, the introduction of strong electron-withdrawing groups would further decrease the ring's electron density, potentially making it a target for reductive metabolic pathways. While specific bioactivation pathways for this compound are not extensively detailed in the literature, these general principles of metabolic chemistry are expected to apply.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. However, its success is highly dependent on the electronic nature of the ring and the presence of a suitable leaving group. masterorganicchemistry.com The reaction mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.comlibretexts.org

This reaction is generally favored under two conditions:

The presence of a good leaving group, typically a halide.

Strong activation of the ring by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The this compound scaffold is not inherently suited for SNAr reactions. The methyl groups are electron-donating, which increases the electron density of the ring and thus disfavors attack by nucleophiles. For a substitution reaction to be feasible on this core, the molecule would first need to be modified to include a good leaving group (such as chlorine or bromine) at one of the substituent positions. Furthermore, the presence of electron-withdrawing groups on the ring would be necessary to activate the system for nucleophilic attack. youtube.com Therefore, direct substitution on the this compound core is not a commonly reported transformation; modifications typically focus on building the desired substituted ring from acyclic precursors.

SAR in Biological Activity

The therapeutic potential of 1,2,5-oxadiazole derivatives is highly dependent on the nature and position of their substituents.

While the broader class of oxadiazoles (B1248032), particularly the 1,3,4-oxadiazole (B1194373) isomer, has been extensively studied for antimicrobial properties, specific research on this compound derivatives is less common. nih.govbeilstein-journals.org However, studies on related furazan structures indicate the potential of this scaffold. For instance, a series of 3-amino-4-aminoximidofurazan derivatives, which share the core 1,2,5-oxadiazole ring, were synthesized and evaluated for antimicrobial and antibiofilm activity. nih.govresearchgate.net These compounds displayed moderate to significant activity against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net This suggests that the 1,2,5-oxadiazole nucleus can serve as a pharmacophore for antimicrobial agents, though the specific contribution of dimethyl substitution at the 3 and 4 positions to this activity requires further investigation.

The 1,2,5-oxadiazole scaffold has been incorporated into molecules designed as potential anticancer agents. Structure-activity relationship studies have shown that the nature of the groups at the 3- and 4-positions is critical for cytotoxicity. Although extensive SAR data for the simple 3,4-dimethyl derivative is not available, research on related analogs provides valuable insights.

For example, a series of 3,4-diaryl-1,2,5-oxadiazoles have been explored. The cytotoxic activity of these compounds varies significantly with the substitution pattern on the aryl rings. The introduction of different functional groups affects the molecule's lipophilicity, electronic properties, and ability to interact with biological targets. While many studies focus on the 1,3,4- and 1,2,4-oxadiazole (B8745197) isomers, nih.govnih.govmanipal.eduresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.com the unique electronic and structural properties of the 1,2,5-oxadiazole ring make it a distinct scaffold for development. The core structure is considered a necessary component for the broad-spectrum cytotoxic activity observed in some derivatives. nih.gov

Recent studies have highlighted the potential of 1,2,5-oxadiazole derivatives as anti-inflammatory agents. A study focused on a series of 3,4-diphenyl-1,2,5-oxadiazole-sulfonamide hybrids demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model. proquest.com

The structure-activity relationship analysis from this study revealed several key determinants:

Core Scaffold: The 3,4-diphenyl-1,2,5-oxadiazole (B13105956) core served as the foundational structure for the active compounds.

Sulfonamide Linker: A sulfonamide group attached to one of the phenyl rings was crucial for the observed activity.

Amine Substituent: The nature of the amine condensed with the sulfonyl chloride had a profound impact on potency. The most active compound in the series, 4g , featured a p-aminophenol substituent, indicating that a hydroxyl group at the para-position of the aniline (B41778) ring significantly enhances anti-inflammatory effects. proquest.com

Positional Isomerism: The position of substituents was also important. Compound 4h , with a hydroxyl group at the ortho-position, showed less potency than the para-substituted 4g but was comparable to the standard drug celecoxib. proquest.com

These findings suggest that a combination of the 1,2,5-oxadiazole ring with appropriately substituted sulfonamide moieties can lead to potent anti-inflammatory agents.

| Compound | Substituent on Sulfonamide | % Edema (after 4h) |

|---|---|---|

| 4a | Aniline | 9.45 |

| 4b | 4-Fluoroaniline | 6.60 |

| 4c | 4-Chloroaniline | 8.10 |

| 4d | 4-Bromoaniline | 9.10 |

| 4e | 4-Methylaniline | 7.50 |

| 4f | 4-Methoxyaniline | 7.80 |

| 4g | 4-Aminophenol | 6.30 |

| 4h | 2-Aminophenol | 7.15 |

| 4i | Piperidine | 9.80 |

| 4j | Morpholine | 10.10 |

| Celecoxib (Standard) | - | 7.12 |

| Indomethacin (Standard) | - | 7.10 |

SAR for Neuroprotective and Other Pharmacological Activities

Derivatives of the oxadiazole scaffold have been widely investigated for a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antimicrobial activities. The neuroprotective potential often stems from the inhibition of key enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidases.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors are central to the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net Research into 1,3,4-oxadiazole derivatives has identified several potent AChE inhibitors. nih.gov A study on a series of these compounds revealed that their inhibitory capacity (IC₅₀) against AChE ranged from 41.87 µM to over 1580 µM. nih.gov The structure-activity relationship in this series highlighted that the nature of the substituent on the oxadiazole ring is critical. For instance, one of the most potent compounds featured an electron-donating octyl moiety, suggesting that lipophilicity and electronic properties play a key role in modulating inhibitory activity. nih.gov Hybrids of 4-aminopyridine (B3432731) and 1,3,4-oxadiazole have also been developed, with a derivative bearing a 4-hydroxyl substituent showing strong inhibition of human AChE (hAChE) with an IC₅₀ value of 1.098 µM. nih.gov

Monoamine Oxidase (MAO) Inhibition: Inhibitors of monoamine oxidase, particularly the MAO-B isoform, are valuable for treating Parkinson's disease and depression. nih.govsemanticscholar.org Numerous oxadiazole derivatives have been synthesized and evaluated as MAO inhibitors. ijper.org A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea (B33335) moiety were found to be highly selective and potent MAO-B inhibitors. nih.gov The SAR study of these compounds demonstrated that substituents on the phenylurea portion significantly influenced activity. Specifically, compounds with a chloro substituent at the fourth position of the phenylurea ring were the most potent, with IC₅₀ values as low as 0.039 µM. nih.gov This indicates a specific binding pocket requirement that favors a halogen substituent at this position.

Antiplasmodial Activity: SAR studies have also been extended to other therapeutic areas. An investigation into 3,4-disubstituted 1,2,5-oxadiazoles as antiplasmodial agents found that activity and selectivity against Plasmodium falciparum are highly dependent on the substitution pattern. mdpi.com The lead compound, a 3-amino-1,2,5-oxadiazole, was modified at both the 3- and 4-positions. It was determined that 3-acylamino analogs, particularly those with 3-substituted or 3,4-disubstituted benzamide (B126) groups, were highly active. mdpi.com Furthermore, the substituent at the 4-position was critical, with a 4-(3-ethoxy-4-methoxyphenyl) group leading to a derivative with an IC₅₀ of 0.034 µM and a high selectivity index of 1526, affirming the positive impact of 3,4-dialkoxyphenyl substitution. mdpi.com

| Oxadiazole Core | Target | Key Substituent(s) for High Activity | Observed Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Acetylcholinesterase (AChE) | Electron-donating octyl moiety | 41.87 ± 0.67 µM | nih.gov |

| 1,3,4-Oxadiazole-4-aminopyridine hybrid | Human Acetylcholinesterase (hAChE) | 4-hydroxyl substituent | 1.098 µM | nih.gov |

| 2,5-disubstituted-1,3,4-Oxadiazole | Monoamine Oxidase B (MAO-B) | 4-chlorophenylurea moiety | 0.039 µM | nih.gov |

| 3,4-disubstituted-1,2,5-Oxadiazole | Plasmodium falciparum | N-[4-(3-ethoxy-4-methoxyphenyl)]-3-methylbenzamide | 0.034 µM | mdpi.com |

Computational Approaches in SAR/SPR

Computational methods are indispensable tools in modern drug discovery for predicting how a ligand will interact with its receptor and for assessing its potential as a drug candidate before synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. researchgate.net This method provides insights into binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and π–π stacking.

Docking studies on 1,3,4-oxadiazole derivatives have been instrumental in elucidating their mechanism of action against various targets.

Cholinesterases: For AChE inhibitors, docking analyses revealed that the compounds interact with key residues in both the catalytic active site and the peripheral anionic subsite (PAS) of the enzyme. nih.gov These interactions, often involving hydrogen bonding and π-π stacking, help to stabilize the complex and explain the observed inhibitory activity. nih.gov

Monoamine Oxidase B: In the case of MAO-B inhibitors, docking studies for a potent 2,5-disubstituted-1,3,4-oxadiazole derivative identified crucial interactions within the enzyme's active site, rationalizing the high affinity and selectivity of the compound. nih.gov

Anticancer Targets: Oxadiazole derivatives have also been docked against cancer-related targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). rsc.orgmdpi.com These studies help identify key binding modes and provide a basis for designing derivatives with improved potency and selectivity. mdpi.com For instance, a comparative docking study showed that a series of 1,3,4-oxadiazole amides had stronger interactions and lower binding energies against VEGFR2 compared to EGFR. mdpi.com

Anticoagulant Targets: The inhibitory potential of novel 1,3,4-oxadiazole derivatives against Factor Xa, a key enzyme in the coagulation cascade, was explored using molecular docking. The results showed high docking scores and strong binding affinities, suggesting their potential as anticoagulant agents. nih.gov

| Compound Class | Protein Target | Key Interacting Residues/Domains | Finding | Reference |

|---|---|---|---|---|